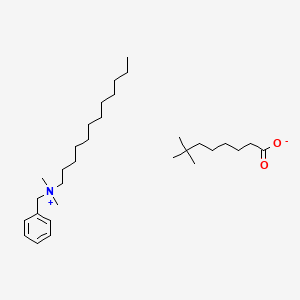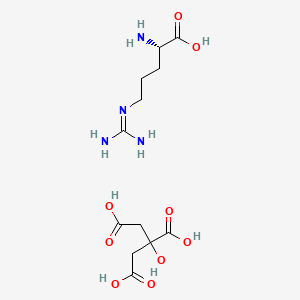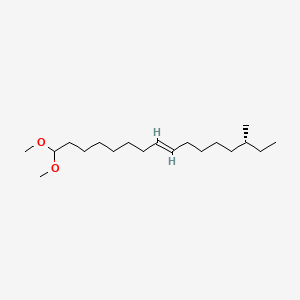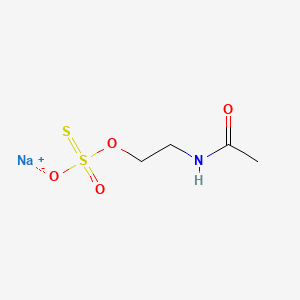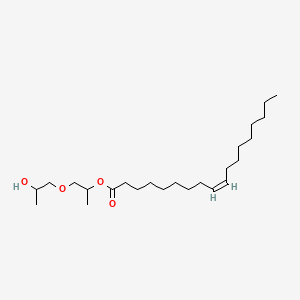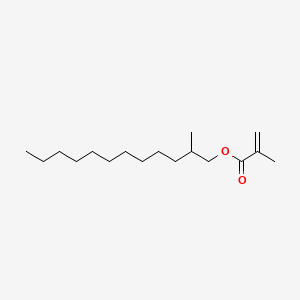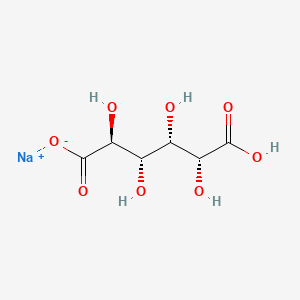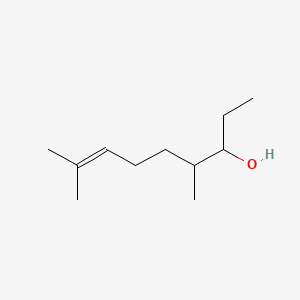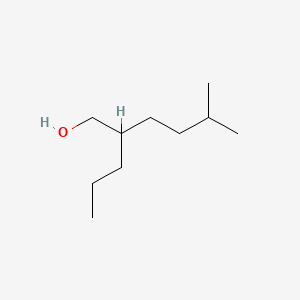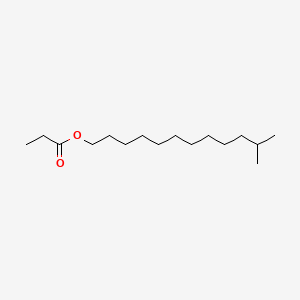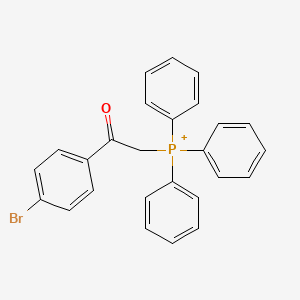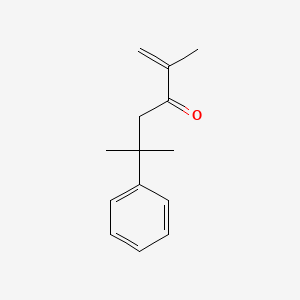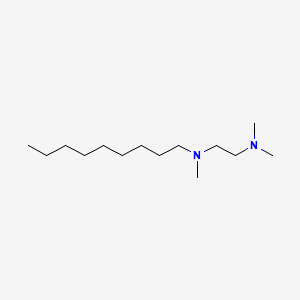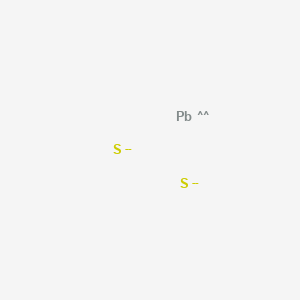
Lead disulphide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead disulphide, also known as plumbous sulphide, is an inorganic compound with the chemical formula PbS. It is a naturally occurring mineral known as galena, which is the primary ore of lead. This compound is a black crystalline solid that is insoluble in water and has a high melting point. It is widely used in various industrial applications due to its semiconducting properties.
准备方法
Synthetic Routes and Reaction Conditions: Lead disulphide can be synthesized through several methods. One common laboratory method involves the direct combination of lead and sulfur:
Pb+S→PbS
Another method involves the precipitation reaction between lead(II) acetate and hydrogen sulfide gas:
Pb(CH3COO)2+H2S→PbS+2CH3COOH
Industrial Production Methods: In industrial settings, this compound is typically obtained as a byproduct of lead smelting. The smelting process involves the reduction of lead ores, primarily galena, in a blast furnace. The this compound is then separated from other impurities through various refining processes.
化学反应分析
Types of Reactions: Lead disulphide undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When exposed to air, this compound can oxidize to form lead sulfate:
2PbS+3O2→2PbSO4
Reduction: this compound can be reduced to metallic lead using carbon at high temperatures:
PbS+C→Pb+CS2
Substitution: this compound can react with hydrochloric acid to form lead chloride and hydrogen sulfide gas:
PbS+2HCl→PbCl2+H2S
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Carbon or other reducing agents at high temperatures.
Substitution: Hydrochloric acid or other strong acids.
Major Products:
Oxidation: Lead sulfate.
Reduction: Metallic lead and carbon disulfide.
Substitution: Lead chloride and hydrogen sulfide gas.
科学研究应用
Lead disulphide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a semiconductor material in various electronic devices. Its unique properties make it suitable for use in infrared detectors and photovoltaic cells.
Biology: In biological research, this compound nanoparticles are studied for their potential use in drug delivery systems. Their ability to penetrate biological membranes makes them promising candidates for targeted drug delivery.
Medicine: this compound is being explored for its potential use in medical imaging. Its semiconducting properties allow it to be used in the development of advanced imaging techniques, such as infrared imaging.
Industry: In the industrial sector, this compound is used in the production of lead-acid batteries, pigments, and as a lubricant additive
作用机制
The mechanism by which lead disulphide exerts its effects is primarily related to its semiconducting properties. This compound can absorb infrared radiation, making it useful in infrared detectors and imaging devices. The compound’s ability to conduct electricity is due to the movement of electrons within its crystal lattice. In biological systems, this compound nanoparticles can interact with cellular membranes, facilitating the delivery of therapeutic agents to specific target cells.
相似化合物的比较
Lead disulphide can be compared with other similar compounds, such as zinc sulfide (ZnS) and cadmium sulfide (CdS).
Zinc Sulfide (ZnS):
Properties: White crystalline solid, wide bandgap semiconductor.
Applications: Used in phosphors, optical coatings, and as a pigment.
Comparison: Unlike this compound, zinc sulfide is not toxic and has a wider bandgap, making it suitable for different applications.
Cadmium Sulfide (CdS):
Properties: Yellow crystalline solid, semiconductor with a narrower bandgap than ZnS.
Applications: Used in solar cells, photodetectors, and as a pigment.
Comparison: Cadmium sulfide is similar to this compound in its semiconducting properties but is also toxic. It has a narrower bandgap compared to this compound, affecting its range of applications.
Uniqueness of this compound: this compound’s unique combination of semiconducting properties, high thermal stability, and ability to absorb infrared radiation sets it apart from other similar compounds. Its applications in infrared detection and imaging, as well as its potential use in drug delivery systems, highlight its versatility and importance in various fields.
属性
CAS 编号 |
12137-74-5 |
|---|---|
分子式 |
PbS2-4 |
分子量 |
271 g/mol |
InChI |
InChI=1S/Pb.2S/q;2*-2 |
InChI 键 |
CFCOCNLKEULEBS-UHFFFAOYSA-N |
规范 SMILES |
[S-2].[S-2].[Pb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



